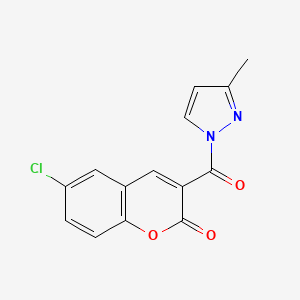

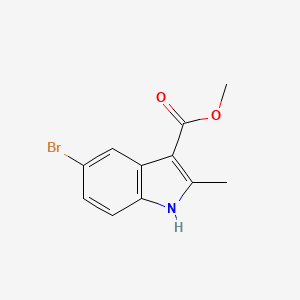

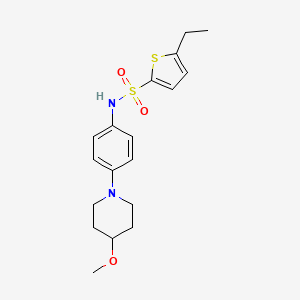

6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives is a topic of significant interest due to their diverse biological activities. The papers provided detail various synthetic methods for different chromen-2-one compounds. For instance, the synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones is achieved through a three-component condensation reaction catalyzed by 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, which offers good to excellent yields and short reaction times . Another study presents the synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives, which are further transformed into various heterocyclic systems such as pyrazole, isoxazol, and quinolinone through reactions with different reagents . These methods demonstrate the versatility of chromen-2-one as a scaffold for the synthesis of a wide range of compounds.

Molecular Structure Analysis

The molecular structures of chromen-2-one derivatives are characterized by their planar configurations and the presence of various substituents that influence their physical and chemical properties. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one is determined to be monoclinic with specific cell constants and crystallizes with p-p stacking of the aromatic residues . Similarly, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene is triclinic, with all atoms of the pyran ring being coplanar, which is a distinctive feature compared to other similar compounds . These structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. The active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one is utilized to obtain different derivatives through reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride . Additionally, bromination and cycloaddition reactions are employed to afford vicinal dibromide and adducts, respectively. These reactions not only expand the chemical diversity of chromen-2-one derivatives but also provide insights into the reactivity patterns of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structures and the nature of their substituents. The crystallographic data provided for the compounds in the papers indicate that these molecules have well-defined geometries and crystallize in specific space groups . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures and can affect the solubility and melting points of these compounds. The presence of electron-withdrawing or electron-donating groups can also impact the acidity, basicity, and overall reactivity of the chromen-2-one core.

Applications De Recherche Scientifique

Molecular Structure and Synthesis

X-Ray Supramolecular Structure and NMR Spectroscopy : The molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, which are structurally related to the compound of interest, were established using X-ray diffraction. These compounds demonstrate significant π-stacking and C―H···A (A = O, π) interactions, contributing to their stability and potential interactions with biological molecules (Padilla-Martínez et al., 2011).

Molecular Docking and Spectroscopic Analysis : A detailed analysis including FT-IR, Laser-Raman, NMR, UV–Vis, and single-crystal X-Ray diffraction spectroscopic techniques was conducted on a target compound closely related to the one . The study provided insight into the compound's molecular geometry, electronic structure, and interaction potentials with biological targets such as interleukin-6 (IL-6), suggesting its potential for therapeutic applications (Sert et al., 2018).

Potential Biological Activities

Anticancer Properties : A study focused on the synthesis and biological evaluation of new derivatives including 6,8-dichloro-2-methyl-4H-chromen-4-one, exploring their antibacterial, antifungal, and potential anticancer activities. This research underscores the versatility of chromen-4-one derivatives in developing therapeutic agents (Salem et al., 2012).

Antioxidant and Antihyperglycemic Agents : Another study synthesized coumarin derivatives containing pyrazole and indenone rings, demonstrating significant antioxidant and antihyperglycemic activities. These findings highlight the therapeutic potential of compounds structurally related to 6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one in treating oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

Propriétés

IUPAC Name |

6-chloro-3-(3-methylpyrazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c1-8-4-5-17(16-8)13(18)11-7-9-6-10(15)2-3-12(9)20-14(11)19/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVUHOJWNYOJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)